molecular formula C11H10O2S B3031840 (3-Phenoxythiophen-2-yl)methanol CAS No. 756825-96-4

(3-Phenoxythiophen-2-yl)methanol

Cat. No.: B3031840
CAS No.: 756825-96-4
M. Wt: 206.26 g/mol
InChI Key: NEOWWJVXDHGUFW-UHFFFAOYSA-N
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Description

(3-Phenoxythiophen-2-yl)methanol is an organic compound that features a thiophene ring substituted with a phenoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxythiophen-2-yl)methanol typically involves the condensation of thiophene derivatives with phenol derivatives under specific reaction conditions. One common method is the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) to form thiophene derivatives . The phenoxy group can be introduced through nucleophilic substitution reactions involving phenol and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxythiophen-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced phenoxy group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include thiophene derivatives with various functional groups, such as aldehydes, carboxylic acids, and substituted phenoxy groups.

Scientific Research Applications

(3-Phenoxythiophen-2-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Phenoxythiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The phenoxy and thiophene groups contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects through mechanisms such as enzyme inhibition, receptor binding, and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group.

    Phenoxyacetic acid: A phenoxy derivative with a carboxylic acid group.

    2-Phenoxythiophene: A thiophene derivative with a phenoxy group but lacking the methanol group.

Uniqueness

(3-Phenoxythiophen-2-yl)methanol is unique due to the presence of both the phenoxy and methanol groups on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-phenoxythiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c12-8-11-10(6-7-14-11)13-9-4-2-1-3-5-9/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOWWJVXDHGUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(SC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384917
Record name (3-phenoxythiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756825-96-4
Record name (3-phenoxythiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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